6-Methyl-5H-imidazo[4,5-b]pyridin-5-one
Description
Structure
3D Structure
Properties
CAS No. |
94099-43-1 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
6-methylimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H5N3O/c1-4-2-5-6(9-3-8-5)10-7(4)11/h2-3H,1H3 |
InChI Key |
JPTRJSDQFDECPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NC2=NC1=O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 6 Methyl 5h Imidazo 4,5 B Pyridin 5 One and Its Analogs
De Novo Synthesis Approaches to the Imidazo[4,5-b]pyridin-5-one Core
The construction of the imidazo[4,5-b]pyridin-5-one nucleus can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Vicarious Nucleophilic Substitution of Hydrogen Pathways
A notable de novo synthesis of an imidazo[4,5-b]pyridin-5-one derivative utilizes the vicarious nucleophilic substitution (VNS) of hydrogen. clockss.orgresearchgate.net This method allows for the introduction of a carbon substituent onto an electron-deficient aromatic ring, a key step in building the pyridinone portion of the fused heterocyclic system.
The VNS reaction involves the interaction of a carbanion, which has a leaving group on the carbanionic center, with a nitroaromatic compound. organic-chemistry.org In a specific application, a new imidazo[4,5-b]pyridin-5-one was synthesized in five steps starting from 4(5)-nitro-1H-imidazole. clockss.orgresearchgate.net The key step involved the VNS of hydrogen on 1-benzyl-4-nitro-1H-imidazole using the carbanion generated from chloroform (B151607) and potassium tert-butoxide. clockss.orgresearchgate.net This reaction introduced a dichloromethyl group, which was subsequently hydrolyzed to an aldehyde. clockss.orgresearchgate.net A Knoevenagel condensation with diethyl malonate, catalyzed by titanium(IV) chloride, followed by reduction and cyclization, yielded the final ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. clockss.orgresearchgate.net
This pathway demonstrates the utility of VNS in constructing highly functionalized imidazo[4,5-b]pyridin-5-ones from readily available starting materials.
Reductive Cyclization and Heteroannulation Methods
Reductive cyclization is a powerful strategy for the synthesis of imidazo[4,5-b]pyridines. This approach typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization to form the imidazole (B134444) ring.
One-step syntheses of 3H-imidazo[4,5-b]pyridines have been achieved from 2-nitro-3-aminopyridine and aldehydes via reductive cyclization using sodium dithionite (B78146) (Na₂S₂O₄). nih.gov Similarly, 1H-imidazo[4,5-b]pyridines can be synthesized from ketones and 2-nitro-3-aminopyridine using stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent. nih.gov
Another important method is heteroannulation, which involves the formation of a new ring onto an existing one. A novel synthetic route to substituted imidazo[4,5-b]pyridinones involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org These precursors are formed by the condensation of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene (B1212753) compounds using magnesium ethoxide. rsc.org The subsequent reductive cyclization can be achieved through catalytic hydrogenation over palladium or by treatment with alkaline sodium borohydride (B1222165) in the presence of palladium. rsc.org
Tandem Reactions for Imidazo[4,5-b]pyridine Skeleton Construction
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical approach to complex molecules. A highly effective, clean, and straightforward procedure has been developed for the synthesis of the imidazo[4,5-b]pyridine scaffold starting from 2-chloro-3-nitropyridine. nih.govnih.gov
This one-pot tandem process involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by the in situ reduction of the nitro group, and subsequent heteroannulation with an aldehyde. nih.govacs.org This method, conducted in an environmentally friendly water-isopropanol medium, allows for the formation of functionalized imidazo[4,5-b]pyridines with just a single chromatographic purification step. nih.govacs.org The versatility of this approach lies in the wide availability of substituted primary amines and aromatic aldehydes, enabling the creation of a diverse library of imidazo[4,5-b]pyridine derivatives. nih.govacs.org
Catalyst-Mediated Synthetic Routes (e.g., Transition Metal Catalysis, Clay Catalysis)
Catalysis plays a crucial role in modern organic synthesis, and the construction of the imidazo[4,5-b]pyridine ring system has benefited significantly from various catalytic methods.
Transition Metal Catalysis: Palladium-catalyzed reactions have been instrumental in the synthesis of imidazo[4,5-b]pyridines. For instance, a palladium-catalyzed amide coupling reaction has been used for the facile synthesis of N-1-substituted imidazo[4,5-b]pyridines. beilstein-journals.org This one-pot reaction involves the coupling of a protected 2-chloro-3-aminopyridine with a primary amide, followed by in situ cyclization and dehydration. beilstein-journals.org Copper-catalyzed reactions have also been employed, such as in the aerobic oxidative amination of C(sp³)–H bonds to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives, a related isomeric system. beilstein-journals.org
Clay Catalysis: Heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, have been successfully used for the efficient synthesis of imidazopyridine derivatives. nih.gov This reusable catalyst facilitates the intramolecular cyclization, and a wide range of functional groups are tolerated, leading to excellent yields of the target compounds. nih.gov
Functionalization and Derivatization Strategies for 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one Analogs
Once the core imidazo[4,5-b]pyridin-5-one structure is established, further modifications are often necessary to fine-tune its properties. Regioselective functionalization is a key challenge in this context.
Regioselective N-Alkylation and its Implications
The imidazo[4,5-b]pyridine system contains multiple nitrogen atoms that can potentially be alkylated, leading to a mixture of regioisomers. Achieving regioselective N-alkylation is therefore of paramount importance for synthesizing specific analogs with desired biological activities.
Studies on the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines using 4-chlorobenzyl bromide or butyl bromide in the presence of potassium carbonate in DMF have shown that the reaction predominantly yields the N⁴- and N³-regioisomers. nih.gov The structures of these regioisomers were confirmed using 2D-NOESY and HMBC NMR spectroscopic techniques. nih.gov
The choice of alkylating agent and the substitution pattern on the imidazo[4,5-b]pyridine ring can significantly influence the regioselectivity of the N-alkylation reaction. For the related indazole scaffold, it has been demonstrated that both steric and electronic effects of ring substituents, as well as the nature of the N-alkylating reagent, play a crucial role in determining the N-1 versus N-2 regioisomeric distribution. beilstein-journals.org Similar principles are expected to govern the regioselective N-alkylation of imidazo[4,5-b]pyridin-5-one analogs.
Table 1: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4(5)-nitro-1H-imidazole |
| 1-benzyl-4-nitro-1H-imidazole |
| Chloroform |
| Potassium tert-butoxide |
| Diethyl malonate |
| Titanium(IV) chloride |
| Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate |
| 2-nitro-3-aminopyridine |
| Sodium dithionite |
| Stannous chloride dihydrate |
| 4-nitro-1H-imidazole-5-carbonyl chlorides |
| Magnesium ethoxide |
| Palladium |
| Sodium borohydride |
| 2-chloro-3-nitropyridine |
| 2-chloro-3-aminopyridine |
| Al³⁺-exchanged K10 montmorillonite clay |
| 4-chlorobenzyl bromide |
| Butyl bromide |
| Potassium carbonate |
Side Chain Modifications and Substituent Effects
The chemical landscape of this compound and its analogs is significantly broadened by the introduction of various substituents and the modification of side chains. These alterations play a crucial role in tuning the molecule's physicochemical properties and biological activities. Research has focused on modifications at several key positions of the imidazo[4,5-b]pyridine core, leading to a diverse library of compounds with a range of potential applications.
A common strategy for modifying the imidazo[4,5-b]pyridine scaffold is through N-alkylation. nih.gov The nitrogen atoms in the imidazole ring are nucleophilic and can be targeted with various alkylating agents. For instance, the reaction of 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines with allyl bromide or propargyl bromide under phase transfer catalysis conditions yields N-substituted derivatives. uctm.edu This method allows for the introduction of functionalized side chains that can be further elaborated.
Another key area of modification is the introduction of substituents at the 2-position of the imidazo[4,5-b]pyridine ring. This can be achieved by condensing 2,3-diaminopyridine (B105623) with a variety of carboxylic acids or their derivatives. This approach has been used to synthesize new imidazo[4,5-b]pyridine derivatives bearing α,β-unsaturated ketones, imines, pyrazolines, and pyrimidines at the 2-position. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl and heteroaryl groups at the 2-position. mdpi.com This powerful synthetic tool allows for the creation of a wide array of analogs with diverse electronic and steric properties. The nature of the substituent at the 2-position has been shown to significantly influence the biological activity of these compounds. nih.gov
In the context of imidazo[4,5-c]pyridin-2-ones, a related class of compounds, systematic exploration of substituents on an aniline (B41778) ring at the 6-position has been conducted. nih.gov The introduction of small lipophilic groups, such as methyl or chloro, at the 2-position of the aniline ring was found to enhance potency against certain biological targets. nih.gov Conversely, larger and more polar substituents were not well-tolerated at this position. nih.gov These findings highlight the importance of substituent size and polarity in determining the biological activity of this class of molecules.
The table below summarizes some of the side chain modifications and the types of substituents that have been introduced onto the imidazo[4,5-b]pyridine and related scaffolds.
| Position of Modification | Type of Modification | Example of Reagents/Conditions | Resulting Substituents | Reference |
| N-alkylation | Phase Transfer Catalysis | Allyl bromide, Propargyl bromide, K₂CO₃, TBAI | Allyl, Propargyl | uctm.edu |
| 2-position | Condensation | Carboxylic acids, Aldehydes | Aryl, Heteroaryl, α,β-unsaturated ketones | researchgate.netmdpi.com |
| 6-position (of imidazo[4,5-c]pyridin-2-one) | Suzuki Coupling | Arylboronic acids, Pd catalyst | Substituted anilines | nih.gov |
The substituent effects are not limited to biological activity. They also influence the chemical reactivity and physical properties of the molecule. For example, the electronic nature of the substituent on the phenyl ring in 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives can affect the electron density of the entire heterocyclic system, thereby influencing its reactivity in further chemical transformations.
Green Chemistry Approaches in Imidazo[4,5-b]pyridin-5-one Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[4,5-b]pyridines and their analogs. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and employing energy-efficient methods.
One of the key green chemistry strategies is the use of environmentally benign solvents. Water has been successfully utilized as a solvent for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines. mdpi.com The reaction of 2,3-diaminopyridine with substituted aryl aldehydes under thermal conditions in water proceeds via an air-oxidative cyclocondensation, offering an excellent yield of the desired products without the need for hazardous oxidizing agents. mdpi.com
Microwave-assisted synthesis has also emerged as a powerful tool in the green synthesis of imidazo[4,5-b]pyridine derivatives. This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org For instance, a microwave-assisted, one-pot sequential route has been developed for the synthesis of pyrido-fused imidazo[4,5-c]quinolines, a related class of compounds, in a green medium. rsc.org
The use of reusable catalysts is another cornerstone of green chemistry. Al³⁺-exchanged K10 montmorillonite clay has been reported as an efficient and reusable heterogeneous catalyst for the intramolecular cyclization to form imidazopyridine derivatives. mdpi.com This method tolerates a variety of functional groups and provides excellent yields. mdpi.com
Furthermore, manganese-catalyzed oxidation has been demonstrated as a green method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This reaction uses a manganese catalyst and an aqueous solution of tert-butyl hydroperoxide as the oxidant at room temperature in water, showcasing high yield and excellent chemoselectivity. rsc.org
The table below highlights some of the green chemistry approaches that have been applied to the synthesis of imidazo[4,5-b]pyridines and related structures.
| Green Chemistry Principle | Approach | Example | Reference |
| Use of Safer Solvents | Water as solvent | Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines | mdpi.com |
| Energy Efficiency | Microwave-assisted synthesis | One-pot synthesis of pyrido fused imidazo[4,5-c]quinolines | rsc.org |
| Catalysis | Reusable heterogeneous catalyst | Al³⁺-exchanged K10 montmorillonite clay for intramolecular cyclization | mdpi.com |
| Use of Safer Reagents | Air as oxidant | Oxidative cyclocondensation in water | mdpi.com |
| Catalysis | Manganese-catalyzed oxidation | Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues | rsc.org |
These examples demonstrate the growing trend towards the development of more sustainable synthetic routes for this important class of heterocyclic compounds. The adoption of green chemistry principles not only minimizes the environmental footprint but also often leads to more efficient and cost-effective synthetic processes.
Advanced Structural Characterization and Conformational Analysis of 6 Methyl 5h Imidazo 4,5 B Pyridin 5 One and Its Derivatives
Spectroscopic Analysis for Confirmation of Novel Analogs
The synthesis of novel analogs of 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one necessitates rigorous spectroscopic analysis to confirm their molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable in this regard.
Researchers have successfully synthesized and characterized a variety of imidazo[4,5-b]pyridine derivatives, providing a basis for understanding the spectroscopic properties of this heterocyclic system. For instance, the synthesis of novel N-substituted imidazo[4,5-b]pyridines has been confirmed using ¹H and ¹³C NMR spectroscopy. uctm.edu Similarly, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were characterized by ¹H NMR, ¹³C NMR, and HRMS spectra.
While specific data for this compound is not extensively documented in publicly available literature, the analysis of related structures provides valuable insights. For example, in the characterization of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the proton NMR spectrum in DMSO-d₆ showed a multiplet between δ 8.42–7.57 ppm corresponding to the aromatic protons and a singlet at δ 13.76 ppm for the N-H proton. mdpi.com The ¹³C NMR spectrum displayed signals for the aromatic carbons and the quaternary carbon of the imidazole (B134444) ring. mdpi.com
The following table summarizes representative spectroscopic data for various imidazo[4,5-b]pyridine derivatives, which can serve as a reference for the characterization of novel analogs of this compound.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 8.42–7.57 (m, 7H), 13.76 (s, 1H, N-H) | 113.43, 127.39, 127.55, 129.22, 129.54, 129.66, 131.40 | Not specified | mdpi.com |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.78 (d, J = 5.5 Hz, 1H), 7.68–7.62 (m, 2H), 7.58–7.52 (m, 2H), 7.48 (t, J = 7.7 Hz, 1H), 7.40–7.27 (m, 3H), 6.48 (d, J = 5.5 Hz, 1H), 4.95 (s, 2H), 2.40 (s, 3H) | 152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82, 21.27 | 350.69 [M+H]⁺ | nih.gov |
| 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.70 (d, J = 5.9 Hz, 1H), 7.60 (d, J = 8.1 Hz, 2H), 7.43 (d, J = 8.2 Hz, 2H), 6.98 (d, J = 5.9 Hz, 1H), 4.73 (s, 2H), 1.72 (s, 9H) | 152.86, 144.09, 140.93, 136.17, 133.67, 133.12, 130.44, 129.23, 110.24, 100.12, 58.95, 29.26 | 317.06 [M+H]⁺ | nih.gov |
Crystallographic Studies and Molecular Architecture
The analysis of the crystal packing can reveal various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice and can influence the physical properties of the compound. For instance, in many heterocyclic structures, intermolecular hydrogen bonds involving the imidazole N-H and pyridine (B92270) nitrogen atoms are observed, leading to the formation of supramolecular assemblies.
The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from such studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| Key Bond Lengths (Å) | C=O: 1.21, C-N (imidazole): 1.33-1.38, C-C (pyridine): 1.39-1.41 |
| Key Bond Angles (°) | C-N-C (imidazole): 108-110, C-C-C (pyridine): 118-121 |
Conformational Landscape and Tautomerism Investigations
The conformational flexibility and the potential for tautomerism are critical aspects of the chemistry of this compound. The presence of the carbonyl group and the imidazole ring introduces the possibility of different tautomeric forms.
The imidazo[4,5-b]pyridine skeleton can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. mdpi.com For the parent 1H-imidazo[4,5-b]pyridine, the 1H- and 3H-tautomers are possible. In the case of this compound, keto-enol tautomerism is also a consideration, where the keto form (pyridin-5-one) can potentially tautomerize to the corresponding enol form (pyridin-5-ol).
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different tautomers and conformers. uctm.edu Such studies can calculate the energies of the various possible forms and predict the most stable tautomer in the gas phase or in solution. For instance, theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones have successfully established the most stable tautomer, which was in agreement with experimental data. nih.gov
The conformational landscape of derivatives can be influenced by the nature and position of substituents. Bulky groups can introduce steric hindrance, leading to specific preferred conformations. The interplay between these conformational and tautomeric equilibria can have a significant impact on the chemical reactivity and biological activity of these molecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methyl 5h Imidazo 4,5 B Pyridin 5 One Analogs
Elucidation of Key Structural Motifs for Biological Efficacy
The biological activity of imidazopyridine derivatives is profoundly influenced by the nature and position of various substituents on the core heterocyclic structure. nih.govmdpi.com Studies on different classes of imidazopyridine-based compounds, including kinase inhibitors and anticancer agents, have identified several key structural motifs crucial for their efficacy.
The core imidazo[4,5-b]pyridine ring system itself is a critical pharmacophore, likely due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. mdpi.com The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, while the N-H group in the imidazole (B134444) ring can serve as a hydrogen bond donor.
Substituents at various positions play a pivotal role in modulating the biological activity. For instance, in a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, the presence of the N-phenyl group was a key feature for their anti-proliferative and CDK9 inhibitory activities. nih.gov Similarly, in studies of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, substitutions at the N1 and N3 positions of the imidazolone (B8795221) ring were explored to optimize interactions with the target kinase. nih.gov
The following table summarizes the key structural motifs and their importance in related imidazopyridine scaffolds.
| Structural Motif | Position | Importance for Biological Efficacy | Reference |
| Imidazo[4,5-b]pyridine Core | - | Core scaffold for various biological activities, acts as a purine (B94841) bioisostere. | mdpi.com |
| N-phenyl group | 2 | Important for anti-proliferative and CDK9 inhibitory activities in N-phenyl-imidazo[4,5-b]pyridin-2-amines. | nih.gov |
| Substituents on Imidazolone Ring | N1 and N3 | Crucial for optimizing interactions with kinase targets in imidazo[4,5-c]pyridin-2-one derivatives. | nih.gov |
| Substituents on Pyridine (B92270) Ring | 6 | Modifications at this position are critical for retaining activity against Rab Geranylgeranyl Transferase in imidazo[1,2-a]pyridine (B132010) analogs. | nih.gov |
Impact of Substituent Position and Electronic Properties on Activity
The position and electronic nature of substituents on the imidazopyridine ring and any attached aryl groups are critical determinants of biological activity. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron distribution within the heterocyclic system, thereby influencing its binding affinity to target proteins.
In the context of imidazo[4,5-c]pyridin-2-one derivatives acting as DNA-dependent protein kinase (DNA-PK) inhibitors, the introduction of small polar groups at the 4-position of an aniline (B41778) ring attached to the core led to a marked increase in potency. nih.gov Specifically, a 4-methoxy or 4-chloro substituent, both of which can act as hydrogen bond acceptors, suggested a beneficial interaction with the target enzyme. nih.gov This highlights the importance of not only the substituent's electronic nature but also its ability to participate in specific intermolecular interactions.
Furthermore, studies on 6-substituted imidazo[1,2-a]pyridine analogs revealed that the nature of the substituent at the C6 position directly influenced their inhibitory activity against Rab Geranylgeranyl Transferase. nih.gov This indicates that the steric bulk, length, and electronic character of the substituent at this specific position are crucial for biological function.
The following table illustrates the impact of substituent properties on the activity of related imidazopyridine compounds.
| Compound Series | Substituent Position | Substituent Property | Impact on Activity | Reference |
| Imidazo[4,5-c]pyridin-2-one derivatives | 4-position of aniline ring | Small polar groups (e.g., -OMe, -Cl) | Increased inhibitory potency against DNA-PK. | nih.gov |
| 6-substituted imidazo[1,2-a]pyridine analogs | C6 position | Varied bulk, length, and electronic character | Directly influenced inhibitory activity against Rab Geranylgeranyl Transferase. | nih.gov |
| N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines | - | - | Potent anti-proliferative and CDK9 inhibitory activities. | nih.gov |
Conformational Flexibility and Receptor Binding Affinity
For instance, in the design of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, molecular dynamics simulations were employed to understand the binding patterns of the most active compounds within the ATP binding site of the kinases. nih.gov These computational studies can reveal how different substituents orient themselves within the binding pocket to maximize favorable interactions and how the flexibility of certain bonds allows the molecule to adopt an optimal binding pose.
The introduction of bulky groups can restrict conformational freedom, which may be advantageous if the rigid conformation is the bioactive one. Conversely, flexible linkers can allow a molecule to adapt to the topology of a binding site. The interplay between conformational flexibility and the energetic cost of adopting a specific binding conformation is a key aspect of structure-based drug design. While direct conformational studies on 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one are lacking, the principles derived from related systems underscore the importance of considering the three-dimensional structure and flexibility of any designed analogs.
Molecular Mechanisms of Action and Biological Target Engagement of 6 Methyl 5h Imidazo 4,5 B Pyridin 5 One Derivatives
Enzyme Inhibition and Kinase Modulations
Derivatives of the imidazo[4,5-b]pyridine core have been extensively studied as modulators of various kinases and enzymes, demonstrating their potential in therapeutic applications ranging from oncology to infectious diseases.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and evaluated for their antiproliferative activities. nih.gov Many of these compounds exhibited potent inhibition of Cyclin-Dependent Kinase 9 (CDK9). nih.gov The inhibition of CDK9 by these derivatives leads to a reduction in the levels of the anti-apoptotic protein Mcl-1, which in turn activates caspases 3 and 7, ultimately inducing apoptosis in cancer cells. nih.gov One lead compound from this series demonstrated the ability to trigger this apoptotic cascade. nih.gov
| Compound Category | Target | Key Findings | Reference |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | CDK9 | Potent inhibition of CDK9, leading to reduced Mcl-1 levels and induction of apoptosis. | nih.gov |
Phosphatidylinositol 3-Kinase alpha (PI3Kα) Inhibition
While much of the research on PI3Kα inhibition has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold, the broader class of imidazopyridines has been identified as a promising source of PI3Kα inhibitors. tandfonline.comnih.govresearchgate.netsci-hub.cat The PI3K signaling pathway is frequently dysregulated in cancer, making its components, including the p110α isoform (PI3Kα), attractive therapeutic targets. nih.govresearchgate.net For instance, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed, and one compound was identified as a nanomolar inhibitor of PI3Kα. tandfonline.com Another study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified a compound that potently inhibited PI3Kα with an IC50 value of 1.94 nM, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov These findings on a closely related scaffold suggest the potential of the imidazo[4,5-b]pyridine core for developing PI3Kα inhibitors.
| Compound Scaffold | Target | Most Potent Derivative | IC50 (nM) | Key Findings | Reference |
| Imidazo[1,2-a]pyridine | PI3Kα | Compound 35 | 150 | Identified as a potent PI3Kα inhibitor with acceptable antiproliferative activity. | tandfonline.com |
| Imidazo[1,2-a]pyridine | PI3Kα | Compound 13k | 1.94 | Induced G2/M cell cycle arrest and apoptosis in HCC827 cells. | nih.gov |
Dehydroquinate Synthase (DprE1) Inhibition in Mycobacteria
In the search for new treatments for tuberculosis, a series of 23 novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Several of these compounds were identified as potent agents. Molecular docking studies suggest that these compounds may exhibit their in vivo activity through the inhibition of DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway.
| Compound | Target | MIC (µmol/L) | Key Findings | Reference |
| 5c | DprE1 | 0.6 | Identified as a potent antitubercular agent. | |
| 5g | DprE1 | 0.5 | Identified as a potent antitubercular agent. | |
| 5i | DprE1 | 0.8 | Identified as a potent antitubercular agent. | |
| 5u | DprE1 | 0.7 | Identified as a potent antitubercular agent. |
Aurora Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases, which are key regulators of cell division. A hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases. Further optimization of this series resulted in a dual FLT3/Aurora kinase inhibitor with significant in vivo activity in a human tumor xenograft model. Additionally, structure-based design has been employed to develop imidazo[4,5-b]pyridine derivatives with high selectivity for Aurora-A over Aurora-B.
| Compound | Target(s) | IC50 or Kd (nM) | Key Findings | Reference |
| 31 | Aurora-A, Aurora-B, Aurora-C | IC50: 42 (A), 198 (B), 227 (C) | Potent, novel inhibitor of Aurora kinases with good microsomal stability. | |
| 27e | Aurora-A, Aurora-B, FLT3 | Kd: 7.5 (A), 48 (B), 6.2 (FLT3) | Orally bioavailable dual inhibitor with in vivo efficacy in an AML model. | nih.gov |
| 28c | Aurora-A | - | Highly selective for Aurora-A over Aurora-B in cellular assays. | sci-hub.cat |
| 40f | Aurora-A | - | Highly selective for Aurora-A over Aurora-B in cellular assays. | sci-hub.cat |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
Structure-based design strategies have been instrumental in identifying imidazo[4,5-b]pyridin-2-one derivatives as potent inhibitors of p38 MAP kinase. nih.govresearchgate.netacs.org This kinase is a key mediator of inflammatory cytokine production. X-ray crystallography of an initial hit compound with p38 revealed an unusual flip of a peptide bond in the kinase hinge region, which was exploited to design highly selective inhibitors. nih.govresearchgate.net One such derivative, compound 25, not only showed potent p38 inhibition but also demonstrated significant efficacy in a rat model of collagen-induced arthritis. acs.org
| Compound | Target | Key Findings | Reference |
| 21 | p38 MAP kinase | Potent inhibitor that suppressed cytokine production in a human whole blood cell-based assay. | nih.govresearchgate.net |
| 25 | p38 MAP kinase | Exhibited potent p38 inhibition, superior suppression of TNF-α production, and significant in vivo efficacy in a rat arthritis model. | acs.org |
Tyrosyl-tRNA Synthetase Inhibition
In the effort to discover new antimicrobial agents, a novel series of imidazo[4,5-b]pyridine-5-thione derivatives were designed and synthesized. nih.gov These compounds were evaluated for their in vitro antimicrobial activity, with one compound, in particular, showing a potent inhibitory effect against pathogenic microorganisms. nih.gov Molecular docking studies suggest that the antimicrobial activity of these compounds may be due to the inhibition of tyrosyl-tRNA synthetase in Staphylococcus aureus. nih.gov The most active compound demonstrated a strong potential binding to the target enzyme. nih.govresearchgate.net
| Compound | Target | MIC (µg/mL) | Docking Score (kcal/mol) | Key Findings | Reference |
| 3 | Tyrosyl-tRNA Synthetase (S. aureus) | 0.49 | -9.37 | Exhibited potent inhibitory effect compared to the control and predicted to have good pharmacokinetic properties. | nih.gov |
Phosphodiesterase 10A (PDE10A) Inhibition
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). colorado.edumdpi.comresearchgate.net PDE10A is an enzyme highly expressed in the striatum, a brain region implicated in the pathophysiology of schizophrenia. colorado.edu Inhibition of PDE10A is a novel therapeutic strategy for treating the positive, negative, and cognitive symptoms of this disorder. colorado.edu
The discovery of imidazo[4,5-b]pyridines as PDE10A inhibitors stemmed from the search for novel scaffolds to improve the pharmacokinetic properties of earlier inhibitors, such as ketobenzimidazoles, which suffered from low oral bioavailability. colorado.edumdpi.comresearchgate.net The imidazo[4,5-b]pyridine core was found to exhibit comparable PDE10A inhibitory activity without the metabolic liabilities of previous compounds. colorado.edumdpi.comresearchgate.net
Structure-activity relationship (SAR) studies revealed that both the methoxy (B1213986) substituent and the imidazole (B134444) ring on the imidazo[4,5-b]pyridine core are critical for potent binding affinity to PDE10A. colorado.edu Replacing the rigid carbonyl linker found in earlier compounds with a more flexible amino linker also contributed to improved potency. colorado.edu X-ray cocrystal structures of these inhibitors bound to human PDE10A have elucidated the key bonding interactions responsible for their inhibitory activity. mdpi.comresearchgate.net Several imidazo[4,5-b]pyridine derivatives have demonstrated significant receptor occupancy in in vivo studies, highlighting their potential for further development as therapeutic agents. colorado.edumdpi.com
Table 1: PDE10A Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | PDE10A IC50 (nM) | Receptor Occupancy (RO) at 10 mg/kg po (%) |
| 4 | Data not available | 55-74 |
| 7 | Data not available | Data not available |
| 12b | Data not available | 55-74 |
| 24a | 0.8 - 6.7 | 55-74 |
| 24b | 0.8 - 6.7 | 55-74 |
Data sourced from multiple studies on imidazo[4,5-b]pyridine derivatives. colorado.edumdpi.com
TrkA Inhibition
Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of Tropomyosin receptor kinase A (TrkA). nih.govacs.org Trk receptors are a family of receptor tyrosine kinases that play a crucial role in cell signaling and have been implicated in cancer and pain. nih.gov
The development of these inhibitors was guided by scaffold hopping from a previously identified Trk inhibitor, AZ-23. nih.gov This led to the creation of two bicyclic series, one of which was based on the imidazo[4,5-b]pyridine scaffold. nih.govacs.org Molecular docking studies using the crystal structure of the TrkA kinase domain have provided insights into the binding modes of these compounds. nih.gov These studies suggest that the nitrogen atoms on the pyrazole (B372694) ring of the inhibitor form key hydrogen bonds with the hinge region of the kinase. nih.gov
Optimization of this series has resulted in compounds with subnanomolar potencies against TrkA in cellular assays. nih.gov Furthermore, select imidazo[4,5-b]pyridine derivatives have demonstrated anti-tumor effects in a TrkA-driven mouse allograft model, underscoring their therapeutic potential. nih.gov
Table 2: TrkA Inhibitory Potency of Imidazo[4,5-b]pyridine Derivatives
| Compound | TrkA Kinase IC50 (nM) | Cellular Assay Potency |
| 2d | Data not available | Subnanomolar |
| 3a | Data not available | Subnanomolar |
Data based on studies of disubstituted imidazo[4,5-b]pyridines. nih.gov
Mitochondrial Function Modulation and Uncoupling Activity
A novel imidazo[4,5-b]pyridine scaffold has been developed and shown to possess mitochondrial uncoupling activity. nih.gov Mitochondrial uncouplers are small molecules that transport protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling nutrient oxidation from ATP synthesis. nih.gov This modulation of cellular respiration is a promising therapeutic strategy for conditions such as metabolic dysfunction-associated steatohepatitis (MASH). nih.gov
The development of these imidazo[4,5-b]pyridine-based uncouplers was derived from iterative modifications of the potent uncoupler BAM15. nih.gov Structure-activity relationship studies have demonstrated that a range of substitutions on this scaffold is well-tolerated, allowing for the fine-tuning of uncoupling activity and in vivo pharmacokinetic properties. nih.gov For instance, one derivative, SHS206, displayed an EC50 of 830 nM in L6 myoblasts and was observed to lower liver triglyceride levels in a mouse model of MASH without causing adverse effects. nih.gov
Nucleic Acid Interactions (DNA/RNA Binding)
Tetracyclic derivatives of imidazo[4,5-b]pyridine have been designed and synthesized as potential antiproliferative agents that interact with nucleic acids. nih.gov The antiproliferative activity of these compounds is influenced by the placement of amino side chains on the tetracyclic core and the position of the nitrogen atom in the pyridine (B92270) ring. nih.gov
Modulation of Cellular Signaling Pathways (e.g., Nrf2 and NF-κB)
An imidazo[4,5-b]pyridine derivative has been reported to affect the activation of the transcription factors Nrf2 (nuclear factor erythroid 2-related factor 2) and NF-κB (nuclear factor-kappa B). researchgate.netnih.gov These signaling pathways are central to the regulation of oxidative stress and inflammation, processes that are often dysregulated in chronic diseases. researchgate.netnih.gov The compound was studied for its ability to inhibit inflammatory reactions associated with obesity by modulating these pathways. researchgate.netnih.gov
Selective Neuronal Toxicity Mechanisms and Oxidative Stress Induction (referencing 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688), a related scaffold)
The related heterocyclic amine, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is abundant in cooked meat, has been shown to be selectively toxic to dopaminergic neurons in vitro. nih.govacs.orgnih.govresearchgate.net This selective neurotoxicity is thought to be mediated through the induction of oxidative stress. nih.govacs.orgnih.govresearchgate.net
Exposure to PhIP and its metabolite, N-OH-PhIP, leads to a decrease in the percentage of dopaminergic neurons and a reduction in neurite length in surviving neurons. nih.govacs.orgnih.govresearchgate.net This toxicity is accompanied by an increase in the formation of oxidative damage markers, such as 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine (B3424624), within dopaminergic neurons. nih.govacs.orgresearchgate.net Pre-treatment with the antioxidant N-acetylcysteine has been shown to be protective against PhIP-induced toxicity, further supporting the role of oxidative stress in its mechanism of action. nih.govacs.orgresearchgate.net
Other Receptor Antagonism (e.g., Angiotensin II Receptors AT1 and AT2, Thromboxane A2)
Derivatives of imidazo[4,5-b]pyridine have been investigated as antagonists for several other receptors, including Angiotensin II receptors (AT1 and AT2) and the Thromboxane A2 receptor.
Angiotensin II Receptor Antagonism
Imidazo[4,5-b]pyridine-based compounds have been developed as antagonists of the Angiotensin II Type 1 (AT1) receptor. In an effort to improve upon existing antagonists, the 4-phenylquinoline (B1297854) fragment of a lead compound was replaced with 4-phenylisoquinolinone or 1-phenylindene scaffolds. Binding studies confirmed that many of these synthesized derivatives display high affinity for the AT1 receptor.
Thromboxane A2 Receptor Antagonism
A series of 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential antagonists of the Thromboxane A2 (TXA2) receptor. The affinity of these compounds for human platelet TXA2 receptors was determined through radioligand binding studies. Structure-activity relationship analyses indicated that compounds with a 3,3-dimethylbutanoic acid side chain were the most potent, with Ki values in the nanomolar range. Both the benzimidazole (B57391) and imidazo[4,5-b]pyridine series demonstrated similar potencies.
Preclinical Biological Evaluation of 6 Methyl 5h Imidazo 4,5 B Pyridin 5 One Derivatives in Vitro Studies
Anticancer Activity Profiling in Human Tumor Cell Lines
Derivatives of the 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one scaffold have demonstrated notable in vitro antiproliferative activity across a diverse range of human cancer cell lines.
MCF-7 and HCT116: Several studies have highlighted the cytotoxic effects of these derivatives on breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and screened, with nine compounds showing significant activity against MCF-7 and six compounds demonstrating remarkable activity against HCT116. nih.gov Notably, some of these compounds exhibited potent, sub-micromolar inhibitory concentrations. nih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization. nih.gov
Colon Carcinoma, Acute Myeloid Leukemia, and Non-Hodgkin Lymphoma: The anticancer potential of these compounds extends to other malignancies. Amidino-substituted imidazo[4,5-b]pyridines have shown promise, with some derivatives displaying strong and selective activity against colon carcinoma in the sub-micromolar range. researchgate.net In a broad panel of cancer cell lines, a bromo-substituted derivative with an amidino 2-imidazolinyl group was particularly effective against non-Hodgkin lymphoma and acute myeloid leukemia, with IC50 values of 8.4 µM and 9.5 µM, respectively. nih.gov Another derivative with a hexacyclic amidino group showed selective activity against acute lymphoblastic leukemia. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives.
| Cell Line | Derivative Type | IC50 (µM) | Reference |
| MCF-7 | Pyridine-urea derivatives | 0.11 - 1.88 | elsevierpure.com |
| HCT116 | Imidazo[4,5-b]pyridine derivatives | 0.7 | researchgate.net |
| Colon Carcinoma | Amidino-substituted imidazo[4,5-b]pyridines | 0.4 - 0.7 | researchgate.net |
| Acute Myeloid Leukemia | Bromo-substituted amidino derivative | 9.5 | nih.gov |
| Non-Hodgkin Lymphoma | Bromo-substituted amidino derivative | 8.4 | nih.gov |
Antimicrobial Efficacy Assessments
The antimicrobial properties of this compound derivatives have been investigated against a variety of bacterial and fungal pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial activity of these derivatives appears to be varied. While many tested compounds were found to be largely devoid of significant antibacterial activity, some specific derivatives have shown moderate efficacy. mdpi.com For example, a derivative substituted with bromine and a 2-imidazolinyl group exhibited moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. researchgate.netmdpi.com In another study, certain imidazo[4,5-b]pyridine analogs were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative), with the Gram-positive strain being more sensitive. nih.gov
Antifungal Activity
Research into the antifungal properties of these derivatives has yielded promising results. A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and showed good fungicidal activity against Puccinia polysora. researchgate.netresearchgate.net One particular compound demonstrated a mortality rate of 100% at a concentration of 500 mg/L, with an EC50 value of 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole. researchgate.netresearchgate.net
Antitubercular Activity against Mycobacterium tuberculosis (H37Rv)
Several imidazo[4,5-b]pyridine derivatives have been evaluated for their potential to combat tuberculosis. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis (H37Rv). nih.gov Four of these compounds were identified as potent antitubercular agents with MIC values ranging from 0.5 to 0.8 µmol/L. nih.gov Computational studies suggest that these compounds may act as DprE1 inhibitors. nih.gov Other studies have also highlighted the potential of pyrazole (B372694) derivatives, which share a similar heterocyclic core, against the H37Rv strain. cabidigitallibrary.org
Antiviral Activity against DNA and RNA Viruses
The antiviral potential of this compound derivatives has been explored against a panel of both DNA and RNA viruses. However, comprehensive studies focusing specifically on Respiratory Syncytial Virus (RSV) and Bovine Viral Diarrhea Virus (BVDV) for this exact scaffold are limited in the provided search results. Generally, while some imidazopyridine derivatives have shown antiviral properties, a broad-spectrum antiviral activity for the newly synthesized compounds was not significantly detected in some studies. mdpi.com It is worth noting that other related heterocyclic compounds, like pyrazolo[3,4-d]pyrimidines, have demonstrated activity against viruses such as herpes simplex virus type 1. nih.gov
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has been investigated, with some compounds showing promising activity. nih.govmdpi.com The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov In one study, several 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their COX-1 and COX-2 inhibitory activity. One compound, in particular, exhibited a 2-fold selectivity for COX-2, with IC50 values of 9.2 µM and 21.8 µM against COX-2 and COX-1, respectively. nih.gov Molecular docking studies have supported these findings, suggesting a binding mode similar to that of celecoxib (B62257) in the active site of the COX-2 enzyme. nih.gov
Antioxidant and Antiglycative Activities
Derivatives of the imidazo[4,5-b]pyridine scaffold have been the subject of various in vitro studies to determine their potential as antioxidant and antiglycative agents. These investigations are crucial in the early stages of drug discovery, particularly for conditions where oxidative stress and advanced glycation end products (AGEs) play a significant pathological role.
Research into a series of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives revealed that compounds with hydroxyl substitutions on the aryl ring possess notable antiglycation and moderate antioxidant activities. Specifically, compounds with dihydroxy substitutions demonstrated better antiglycation potential than those with a single hydroxyl group. For instance, a derivative with a 2,4-dihydroxyphenyl substituent at the 2-position showed significant antiglycation activity. In antioxidant assays, these hydroxylated derivatives also exhibited radical scavenging capabilities. science.gov
Another study focused on imidazo[4,5-b]pyridine benzohydrazones, where di- and trihydroxy substituted compounds displayed potent antiglycation activity. researchgate.net One of the most active compounds in this series, featuring three hydroxyl groups on the phenyl ring, showed an antiglycation IC50 value of 140.16 ± 0.36 µM, which was considerably more potent than the standard, rutin. researchgate.netresearchgate.net This study also suggested a correlation between the observed antiglycative effects and the antioxidant capacity of these molecules, as determined by DPPH radical scavenging and FRAP assays. researchgate.net
The antioxidant potential of novel N-substituted imidazo[4,5-b]pyridine-derived acrylonitriles has also been confirmed, with some derivatives showing significantly improved activity compared to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com Furthermore, a study on various substituted imidazo[4,5-b]pyridines reported notable antioxidant activity for several compounds, with one derivative in particular, compound 1c , exhibiting an IC50 of 300 µg/mL in the DPPH assay. researchgate.net
However, not all derivatives of this scaffold show promise. A series of novel iminocoumarine imidazo[4,5-b]pyridine derivatives were evaluated for their antioxidant activity using DPPH, ABTS, and FRAP methods, but the results indicated that these particular derivatives did not possess significant antioxidant potential.
The following table summarizes the in vitro antioxidant and antiglycative activities of selected this compound derivatives.
| Derivative Type | Assay | Key Findings | Reference |
| 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridines | Antiglycation | Dihydroxy-substituted derivatives showed good potential. Compound 2 (2,4-dihydroxyphenyl) IC50 = 240.10 ± 2.50 µM. | science.gov |
| Antioxidant (DPPH) | Hydroxylated derivatives showed moderate activity. | science.gov | |
| Imidazo[4,5-b]pyridine Benzohydrazones | Antiglycation | Trihydroxy-substituted compound 25 showed potent activity with IC50 = 140.16 ± 0.36 µM. | researchgate.netresearchgate.net |
| Antioxidant (DPPH & FRAP) | A correlation was found between antiglycation and antioxidant activities. | researchgate.net | |
| N-substituted Imidazo[4,5-b]pyridine Acrylonitriles | Antioxidant | Some derivatives showed significantly improved activity compared to BHT. | mdpi.com |
| Imidazo[4,5-b]pyridine derivative 1c | Antioxidant (DPPH) | Exhibited an IC50 of 300 µg/mL. | researchgate.net |
| Iminocoumarine Imidazo[4,5-b]pyridines | Antioxidant (DPPH, ABTS, FRAP) | Did not display significant antioxidant activity. |
Neurobiological Activity and Neurotoxicity Investigations (e.g., on primary dopaminergic neurons)
The neurobiological activities and neurotoxic potential of this compound derivatives have been investigated, with a particular focus on their effects on dopaminergic neurons, which are centrally implicated in the pathology of Parkinson's disease.
A significant body of research has centered on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine that is a derivative of the core structure. In vitro studies using primary mesencephalic cultures from rat embryos, which contain both dopaminergic and non-dopaminergic neurons, have demonstrated that PhIP is selectively toxic to dopaminergic neurons. researchgate.netscience.gov This selective neurotoxicity results in a decreased percentage of dopaminergic neurons in these cultures. researchgate.netscience.gov
Further investigation into the mechanism of PhIP-induced neurotoxicity revealed that exposure to this compound leads to a reduction in the neurite length of surviving dopaminergic neurons. researchgate.netscience.gov The toxic effects are likely mediated through the induction of oxidative stress, as evidenced by the increased formation of oxidative damage markers such as 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine (B3424624) in the dopaminergic neurons following PhIP treatment. researchgate.net The primary phase I metabolite of PhIP, N-OH-PhIP, also exhibited selective toxicity towards dopaminergic neurons, whereas another metabolite, 4'-OH-PhIP, did not produce significant neurotoxicity. researchgate.netscience.gov
In addition to neurotoxic effects, other neurobiological activities of imidazo[4,5-b]pyridine derivatives have been explored. For instance, certain derivatives of imidazole-4,5-dicarboxylic acids have been shown to possess antiparkinsonian activity in animal models of dopaminergic transmission suppression.
The table below presents a summary of the in vitro neurotoxicity findings for PhIP and its metabolites on primary dopaminergic neurons.
| Compound | Cell Type | Effect | Quantitative Data | Reference |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Primary rat dopaminergic neurons | Selective toxicity | Decreased percentage of dopaminergic neurons | researchgate.netscience.govscience.gov |
| Neurite length reduction | Observed in surviving dopaminergic neurons | researchgate.netscience.gov | ||
| Induction of oxidative stress | Increased formation of HNE and 3-nitrotyrosine | researchgate.net | ||
| N-OH-PhIP (metabolite) | Primary rat dopaminergic neurons | Selective toxicity | Decreased percentage of dopaminergic neurons | researchgate.netscience.gov |
| 4'-OH-PhIP (metabolite) | Primary rat dopaminergic neurons | No significant neurotoxicity | Not significant | researchgate.netscience.gov |
Computational Chemistry and in Silico Modeling of 6 Methyl 5h Imidazo 4,5 B Pyridin 5 One Systems
Advanced Applications of Imidazo 4,5 B Pyridin 5 One Derivatives Beyond Biomedicine
Corrosion Inhibition in Acidic Environments
The integrity of metals in acidic environments is a significant concern in numerous industries. The use of organic inhibitors is a primary strategy to mitigate corrosion. Derivatives of imidazo[4,5-b]pyridine have emerged as a promising class of corrosion inhibitors, particularly for mild steel in acidic media like hydrochloric acid (HCl). najah.edunajah.edu These compounds can be added to industrial fluids or incorporated into protective coatings to form a barrier on the metal surface, thereby reducing the corrosion rate. najah.edunajah.edu
The protective action of imidazo[4,5-b]pyridine derivatives against corrosion is initiated by their adsorption onto the metal surface. This adsorption process can be understood through various isotherm models, with the Langmuir and Flory-Huggins isotherms being commonly applied.
The Langmuir adsorption isotherm is frequently used to describe the adsorption behavior of these inhibitors. najah.edunajah.edu This model assumes the formation of a monolayer of the inhibitor on the metal surface. Studies on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) have shown that its adsorption on mild steel in a 1.0 M HCl solution follows the Langmuir model. najah.edunajah.edu The degree of surface coverage increases with the concentration of the inhibitor, indicating a strong interaction between the inhibitor molecules and the metal.
In other cases, the Flory-Huggins adsorption model has been found to be more suitable. For instance, the adsorption of 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine (PIP) on mild steel in 1 M HCl was best described by the Flory-Huggins model. researchgate.net This suggests a more complex interaction, potentially involving the displacement of water molecules from the metal surface by the inhibitor molecules.
The choice of isotherm provides valuable information about the nature of the inhibitor-metal interaction. The adsorption process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive environment.
Electrochemical techniques are crucial for characterizing the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two such methods that provide detailed information about the corrosion process and the inhibitor's mechanism of action.
Potentiodynamic Polarization (PDP) studies on imidazo[4,5-b]pyridine derivatives have shown that they typically act as mixed-type inhibitors. najah.edu This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For example, in studies involving 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine , the presence of the inhibitor shifted both the anodic and cathodic polarization curves to lower current densities, confirming its mixed-inhibitor behavior. najah.edunajah.edu
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the inhibitor-metal interface. EIS data for imidazo[4,5-b]pyridine derivatives typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor. This indicates the formation of a protective film on the metal surface that hinders the charge transfer process, which is the underlying cause of corrosion. najah.edunajah.edu The effectiveness of these inhibitors has been shown to increase with their concentration, with some derivatives achieving inhibition efficiencies as high as 92% at a concentration of 10⁻³ M. researchgate.netresearchgate.net
The following table summarizes the electrochemical data for a representative imidazo[4,5-b]pyridine derivative.
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank (1.0 M HCl) | - | -485 | 1150 | - | najah.edu |
| 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | 10⁻³ | -495 | 92 | 92.0 | najah.edu |
Role in Materials Science (e.g., Organic Dyes)
The potential applications of imidazo[4,5-b]pyridine derivatives extend to the field of materials science, particularly as organic dyes. The fused heterocyclic ring system and the ability to introduce various substituents allow for the tuning of their photophysical properties. While specific research on 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one as an organic dye is limited, related imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully synthesized and characterized as blue emissive dyes. rsc.org These compounds exhibit interesting features such as large Stokes shifts and good fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org
The development of donor-π-acceptor fluorophores based on an imidazo[1,5-a]pyridine donor has led to materials with strong greenish-yellow emission and high quantum yields. rsc.org These properties are desirable for use as organic down-converter materials in hybrid white light-emitting diodes (WLEDs). rsc.org The versatility of the imidazo[4,5-b]pyridine scaffold suggests that with appropriate functionalization, This compound could also be developed into a novel organic dye with tailored optical properties for various applications in materials science.
Q & A
Advanced Research Question
- C6 Functionalization : Introducing phenylazo groups at C6 (via [3+3] cyclocondensation) increases anticancer potency 3-fold by enhancing intercalation with DNA .
- N3 Cyanoethylation : Improves solubility and enables conjugation with targeting moieties (e.g., folate) .
Synthetic Protocol : Use microwave-assisted Friedlander condensation for rapid, high-yield access to substituted derivatives .
How can researchers address challenges in refining imidazo[4,5-b]pyridin-5-one crystal structures with low-resolution data?
Methodological Focus
For low-resolution (<1.5 Å) or twinned crystals:
- SHELXTL Integration : Leverage twin refinement tools in SHELXTL (Bruker AXS version) to model overlapping lattices .
- Hydrogen Atom Treatment : Use riding models or omit H atoms during initial refinement stages to reduce noise.
What analytical techniques are critical for characterizing synthetic intermediates of this compound?
Basic Research Question
- NMR : / NMR to confirm regiochemistry (e.g., distinguishing N1 vs. N3 substitution) .
- HRMS : High-resolution mass spectrometry for verifying molecular formulas of unstable intermediates (e.g., aldehyde post-hydrolysis) .
- HPLC-PDA : Purity assessment and detection of byproducts (e.g., malonate adducts) .
How do solvent polarity and pH affect the stability of imidazo[4,5-b]pyridin-5-one derivatives?
Advanced Research Question
- Polar Protic Solvents (e.g., H2O/MeOH): Accelerate hydrolysis of ester groups (e.g., ethyl carboxylate side chains) .
- pH-Dependent Degradation : Avoid storage in alkaline conditions (pH >8), which promote ring-opening reactions. Stability Protocol : Store derivatives at −20°C in anhydrous DMSO under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
